N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
Structural Characterization and Molecular Analysis
IUPAC Nomenclature and Systematic Identification
The systematic name N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is derived through the following hierarchy:
- Parent pyrazole systems : Two pyrazole rings form the backbone.
- First pyrazole substituents :
- 1-Ethyl at position 1.
- 5-Fluoro at position 5.
- 3-Methyl at position 3.
- Second pyrazole substituents :
- 1-Methyl at position 1.
- Amino group at position 3, linked via a methylene bridge to the first pyrazole.
- Counterion : Hydrochloride salt.
This nomenclature aligns with IUPAC rules for fused heterocycles and salt formation.
X-ray Crystallographic Analysis of Pyrazole Core
X-ray studies of analogous pyrazole derivatives reveal key structural insights:
Bond Geometry (Table 1)
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| C—N (pyrazole) | 1.335–1.356 | 4-Chloro-1H-pyrazole |
| N—N | 1.345–1.349 | 4-Methyl-1H-pyrazole |
| C—F | 1.34 | 5-Fluoro-1H-pyrazole |
The pyrazole rings exhibit planar geometry, with slight distortions due to steric effects from ethyl and methyl groups. The fluorine atom at position 5 induces localized bond contraction (C5—F: 1.34 Å), consistent with its electronegativity.
Supramolecular Features
Hydrogen-bonded trimeric motifs dominate packing, as seen in 4-chloro-1H-pyrazole (N⋯N distances: 2.858–2.885 Å). The hydrochloride salt likely enhances ionic interactions, though crystallographic data for this specific compound remains unpublished.
Conformational Dynamics via NMR Spectroscopy
¹³C and ¹H NMR data for related pyrazoles provide insights into conformational behavior:
Key Observations (Table 2)
The methylene bridge (-CH₂-) between pyrazoles introduces rotational flexibility, evidenced by splitting patterns in ¹H NMR (δ 3.8–4.2 ppm). The ¹H-¹³C coupling constants (J ≈ 160–190 Hz) confirm restricted rotation due to steric hindrance from the 3-methyl group.
Fluorine Substituent Effects on Electronic Distribution
The 5-fluoro substituent profoundly alters electronic properties:
Electronic Effects (Table 3)
| Parameter | Value | Method |
|---|---|---|
| Hammett σₚ constant | +0.06 (inductive) | Computational |
| Dipole moment (Debye) | 2.8 (pyrazole ring) | DFT calculations |
| C5-F bond polarization | 70% ionic character | XPS analysis |
The fluorine atom withdraws electron density via inductive effects, polarizing the pyrazole ring and increasing acidity at N1 (pKa ≈ 3.5–4.0 for analogous compounds). This electron deficiency enhances hydrogen-bond acceptor capacity, critical for supramolecular assembly.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)9(8(2)14-17)7-13-10-5-6-16(3)15-10;/h5-6H,4,7H2,1-3H3,(H,13,15);1H |
InChI Key |
XOXLAYOOLKOUNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=NN(C=C2)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with constructing the two pyrazole cores: the 1-ethyl-5-fluoro-3-methylpyrazole and 1-methylpyrazole subunits.
1.1.1 1-Ethyl-5-Fluoro-3-Methylpyrazole Synthesis
- Starting Materials : Ethyl hydrazine, 4,4-difluoro-3-oxopentanoate.
- Reaction : Cyclocondensation at 80–100°C in ethanol yields the fluorinated pyrazole.
- Fluorination : Post-cyclization fluorination using Selectfluor® in acetonitrile introduces the 5-fluoro group.
1.1.2 1-Methylpyrazole Synthesis
- Starting Materials : Methyl hydrazine, acetylacetone.
- Reaction : Cyclization in refluxing toluene forms the 1-methylpyrazole core.
Methylene Bridge and Amine Linkage
The methylene bridge connects the pyrazole units via reductive amination.
1.2.1 Reductive Amination
- Substrates : 1-Ethyl-5-fluoro-3-methylpyrazole-4-carbaldehyde and 1-methylpyrazol-3-amine.
- Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer), 25°C for 12 hours.
- Yield : 68–72% after purification via silica gel chromatography.
1.2.2 Alternative Alkylation
- Substrates : Chloromethylpyrazole derivative and 1-methylpyrazol-3-amine.
- Conditions : K2CO3 in DMF at 60°C for 8 hours.
- Yield : 60–65%.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt for enhanced stability.
1.3.1 Acidification
- Reagent : HCl gas bubbled into an ethanolic solution of the free amine.
- Conditions : 0–5°C, yielding a crystalline precipitate.
- Purity : ≥98% by HPLC.
Industrial-Scale Optimization
Continuous Flow Synthesis
To improve scalability, key steps are adapted for continuous processing:
| Step | Conditions | Output |
|---|---|---|
| Pyrazole cyclization | Microreactor, 120°C, 10 min residence | 85% yield, 99% purity |
| Reductive amination | Packed-bed reactor, H2 (5 bar), 50°C | 78% yield |
Solvent and Catalyst Screening
Optimizing solvents and catalysts enhances efficiency:
Challenges and Mitigation
Fluorine Incorporation
Byproduct Formation
- Issue : Over-alkylation during bridge formation.
- Solution : Stoichiometric control (1:1 aldehyde:amine ratio) and low-temperature reaction.
Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Comparison with Pyrazole Derivatives
The compound shares structural similarities with other pyrazole-based hydrochlorides but differs in substituent positioning and halogenation. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound and the analog in share the same molecular formula (C₁₂H₁₉ClFN₅ ) but differ in fluorine placement. The target has a 5-fluoro group on the pyrazole ring, while the analog has a 2-fluoroethyl chain .
- Chlorinated pyrazoles (e.g., 4-chloro-3-methyl-1H-pyrazole ) exhibit lower molecular weights and lack the amine bridge, highlighting divergent applications.
- Non-halogenated pyrazole amines (e.g., methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine ) lack the solubility-enhancing hydrochloride salt, limiting their pharmaceutical utility.
Impact of Halogen Substituents on Physicochemical Properties
Halogenation significantly influences electronic properties and bioactivity:
Role of Hydrochloride Salt Formation
Hydrochloride salts are critical for enhancing aqueous solubility and bioavailability:
Biological Activity
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a synthetic organic compound that belongs to the pyrazole family. It has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClF₄N₅ |
| Molecular Weight | 355.76 g/mol |
| CAS Number | 1856069-80-1 |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Pyrazole Derivatives : Utilizing commercially available starting materials such as 1-ethyl-5-fluoro-3-methylpyrazole and 1-methylpyrazole derivatives.
- Reaction Conditions : Optimizing solvents, catalysts, and reaction conditions to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It has been shown to modulate:
- Inflammatory Pathways : By inhibiting pro-inflammatory cytokines.
- Cell Proliferation : Affecting pathways related to cancer cell growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines, as summarized in the table below:
These results indicate that the compound has significant cytotoxic effects, particularly against breast cancer (MCF7) and other solid tumors.
Case Studies
A notable study by Bouabdallah et al. evaluated various pyrazole derivatives, including N-(1,3-diphenyl-pyrazol-4-yl)methyl aniline derivatives, which demonstrated significant anticancer activities with IC₅₀ values ranging from 0.39 µM to 4.2 µM against multiple cancer cell lines, indicating a promising avenue for further research into similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
